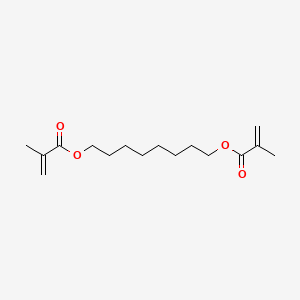

8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate

Description

8-(2-Methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is a bifunctional methacrylate ester characterized by an octyl spacer linking two methacryloyloxy groups. This structural configuration enables its primary use as a crosslinking agent in polymer chemistry, particularly in synthesizing high-density networks for coatings, adhesives, and composite materials .

Properties

Molecular Formula |

C16H26O4 |

|---|---|

Molecular Weight |

282.37 g/mol |

IUPAC Name |

8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H26O4/c1-13(2)15(17)19-11-9-7-5-6-8-10-12-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |

InChI Key |

UBRPGRAGAZVZKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate typically involves the esterification of 8-hydroxyoctanoic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the compound can be hydrolyzed to yield 8-hydroxyoctanoic acid and 2-methylprop-2-enoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, leading to the formation of different esters.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate the hydrolysis reaction.

Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are employed to drive the transesterification process.

Major Products Formed

Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.

Hydrolysis: 8-hydroxyoctanoic acid and 2-methylprop-2-enoic acid.

Transesterification: Different esters depending on the alcohol used in the reaction.

Scientific Research Applications

8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical applications.

Materials Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.

Biomedicine: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

Industrial Applications: Utilized in the production of specialty chemicals and as a component in formulations for paints, varnishes, and other coatings.

Mechanism of Action

The mechanism of action of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The compound’s ester groups can participate in various chemical reactions, leading to the formation of polymers with specific properties. In biomedical applications, the compound’s biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering.

Comparison with Similar Compounds

Shorter-Chain Dimethacrylates

- 2-(2-Methylprop-2-enoyloxy)ethyl 2-Methylprop-2-enoate (CAS 25777-71-3): Structure: Ethyl spacer instead of octyl. Properties: Lower molecular weight (C₁₂H₁₆O₆, ~256.25 g/mol) compared to the octyl variant (C₁₇H₂₆O₆, ~326.39 g/mol), leading to higher volatility and faster polymerization kinetics. Applications: Used in spherical microspheres for composites, where shorter chains favor rigidity .

Monofunctional Methacrylates

- Methyl Methacrylate (CAS 80-62-6): Structure: Single methacrylate group. Applications: Base monomer for polymethyl methacrylate (PMMA) plastics and resins .

Epoxide-Functionalized Methacrylates

- [(2R)-Oxiran-2-yl]methyl 2-Methylprop-2-enoate: Structure: Incorporates an epoxide ring alongside the methacrylate group. Properties: Dual reactivity (acrylate polymerization and epoxide ring-opening), enabling hybrid polymer networks. Applications: Advanced adhesives and coatings requiring tailored chemical resistance .

Key Findings :

- The octyl chain in 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate reduces volatility compared to methyl methacrylate, improving handling safety .

- Longer spacers (e.g., octyl vs. ethyl) enhance polymer flexibility but may slow curing rates due to steric hindrance .

- Epoxide-containing analogs offer unique reactivity but lack the bifunctional crosslinking efficiency of the target compound .

Fluorinated and Complex Methacrylates

Fluorinated acrylates (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl 2-methylprop-2-enoate) exhibit superior chemical resistance but require specialized synthesis and handling . In contrast, 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is more cost-effective for non-fluorinated applications like consumer-grade composites.

Biological Activity

8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate, also known by its CAS number 122749-49-9, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and potential therapeutic uses based on existing research.

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₂₄O₅

- Molecular Weight : 298.36 g/mol

- Structure : The compound features an octyl chain linked to a 2-methylprop-2-enoyloxy group, contributing to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that derivatives of methacrylic acid can inhibit bacterial growth, suggesting that 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate may possess similar effects. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. For instance, a related compound showed significant inhibition of cancer cell proliferation in vitro. The potential mechanism involves apoptosis induction via reactive oxygen species (ROS) generation.

3. Polymerization and Material Science Applications

8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is also investigated for its role in polymerization processes, particularly in the development of biocompatible materials. Its ability to form cross-linked networks makes it suitable for applications in drug delivery systems and tissue engineering.

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methacrylic acid derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

| Concentration (µg/mL) | Bacterial Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 2: Cytotoxicity in Cancer Cells

Research on the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7) showed a dose-dependent response. At a concentration of 200 µM, there was a notable decrease in cell viability, indicating potential as an anticancer therapeutic.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

The mechanisms underlying the biological activities of this compound include:

- Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : The generation of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

- Polymerization Reactions : The ability to undergo radical polymerization allows it to form stable networks that can encapsulate drugs or growth factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.